Welcome to the BenchChem Online Store!
molecular formula C12H13NO4 B8532896 alpha-Acetamido(2,3-dihydro-5-benzofuranyl)acetic acid

alpha-Acetamido(2,3-dihydro-5-benzofuranyl)acetic acid

Cat. No. B8532896
M. Wt: 235.24 g/mol
InChI Key: YZTRKHODIBNCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04138397

Procedure details

α-Amino(2,3-dihydro-5-benzofuranyl)acetic acid (10 mmole) is dissolved in 25 ml of water containing 20 mmole of sodium hydroxide. The temperature is maintained at 10° C. while 10.5 mmole of acetyl chloride in 10 ml of ether is added over a period of 10 minutes. The reaction mixture is stirred for 20 minutes. Ethyl acetate is added and the pH is adjusted to 2 with hydrochloric acid. The layers are separated, the organic layer is dried over magnesium sulfate, filtered and evaporated to give the title compound.
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:6]1[CH:7]=[CH:8][C:9]2[O:13][CH2:12][CH2:11][C:10]=2[CH:14]=1)[C:3]([OH:5])=[O:4].O.[C:16](Cl)(=[O:18])[CH3:17].Cl>[OH-].[Na+].CCOCC.C(OCC)(=O)C>[C:16]([NH:1][CH:2]([C:6]1[CH:7]=[CH:8][C:9]2[O:13][CH2:12][CH2:11][C:10]=2[CH:14]=1)[C:3]([OH:5])=[O:4])(=[O:18])[CH3:17] |f:4.5|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
NC(C(=O)O)C=1C=CC2=C(CCO2)C1
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
10.5 mmol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added over a period of 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)O)C=1C=CC2=C(CCO2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.